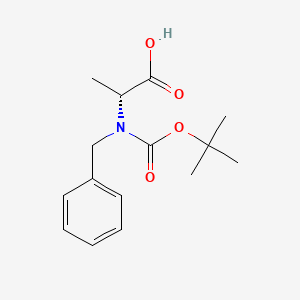

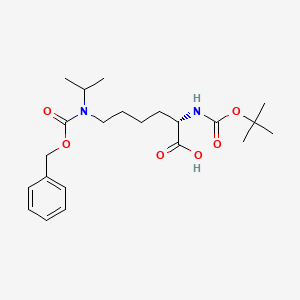

Boc,bzl-D-ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-benzyl-D-alanine is a compound used primarily in peptide synthesis. It is a derivative of D-alanine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a benzyl (Bzl) group at the carboxyl terminus. This compound is often used in solid-phase peptide synthesis to prevent unwanted side reactions and to facilitate the formation of peptide bonds.

科学的研究の応用

Boc-benzyl-D-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.

Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

作用機序

Target of Action

Boc,bzl-D-ala-OH is a protected form of the amino acid D-alanine. The primary targets of this compound are proteins and peptides that require the incorporation of D-alanine during their synthesis .

Mode of Action

The compound acts as a building block in peptide synthesis. It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl (Bzl) group protects the carboxyl group of D-alanine. These protecting groups prevent unwanted side reactions during peptide synthesis .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. It is used in both solution and solid-phase peptide synthesis, contributing to the formation of linear and cyclic peptides . The compound plays a crucial role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .

Result of Action

The result of the action of this compound is the successful incorporation of D-alanine into peptide chains with minimal side reactions. This leads to the synthesis of the desired peptide with the correct sequence and stereochemistry .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis. Factors such as temperature, solvent, and the presence of other reagents can affect the efficiency of amide bond formation and the stability of the compound . The compound is designed to be stable under a wide range of conditions, making it a versatile tool in peptide synthesis.

生化学分析

Biochemical Properties

The role of Boc,bzl-D-ala-OH in biochemical reactions primarily involves the formation of peptide bonds. The Boc and Bzl protecting groups allow for the controlled formation of these bonds, preventing unwanted side reactions

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. By facilitating the controlled formation of peptide bonds, it contributes to the production of proteins, which are crucial for various cellular functions

Molecular Mechanism

The molecular mechanism of this compound involves its participation in peptide bond formation during peptide synthesis. The Boc and Bzl groups serve as protecting groups, preventing the amino and carboxyl groups from reacting prematurely . Upon removal of these protecting groups, the amino and carboxyl groups are free to form peptide bonds with other amino acids .

準備方法

Synthetic Routes and Reaction Conditions

Boc-benzyl-D-alanine can be synthesized through a series of chemical reactions. The synthesis typically begins with the protection of the amino group of D-alanine using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a benzyl (Bzl) group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like diisopropylethylamine (DIPEA) and trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

In industrial settings, the synthesis of Boc-benzyl-D-alanine is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a resin and built up step-by-step through iterative cycles of coupling and deprotection .

化学反応の分析

Types of Reactions

Boc-benzyl-D-alanine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Bzl protecting groups using acids like TFA.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation or acidic conditions can remove the benzyl group.

Major Products

The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds. The specific sequence and length of the peptide depend on the intended application and the amino acids used in the synthesis .

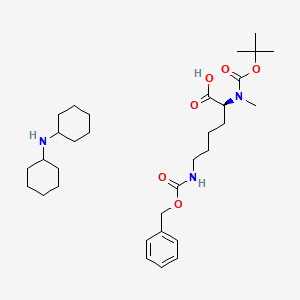

類似化合物との比較

Similar Compounds

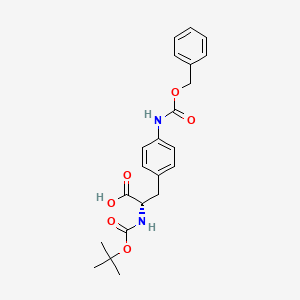

Boc-L-alanine: Similar to Boc-benzyl-D-alanine but uses L-alanine instead of D-alanine.

Boc-D-alanine: Lacks the benzyl group, making it less protected but easier to deprotect.

Boc-L-phenylalanine: Contains a phenyl group instead of a benzyl group, offering different steric and electronic properties.

Uniqueness

Boc-benzyl-D-alanine is unique due to its combination of Boc and Bzl protecting groups, which provide robust protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required to prevent side reactions .

特性

IUPAC Name |

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPVQDUOSMACR-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

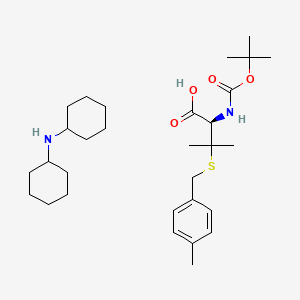

![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)

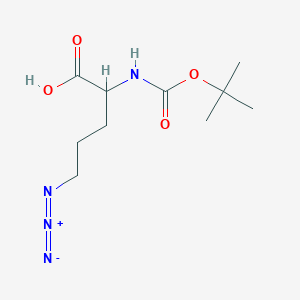

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)